
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one typically involves the chlorination of 1-(4-methylphenyl)-3-phenylpropan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropan-2-amine.
Oxidation: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-one or 1-(4-methylphenyl)-3-phenylpropanoic acid.
Reduction: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropane.
Scientific Research Applications
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-1-(4-methylphenyl)-2-phenylpropan-2-one: Similar structure but with a different position of the phenyl group.
1-Chloro-1-(4-methylphenyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with an additional methylphenyl group.
Uniqueness
1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
90176-72-0 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-chloro-1-(4-methylphenyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12-7-9-14(10-8-12)16(17)15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI Key |
KREYQQCJCZWKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


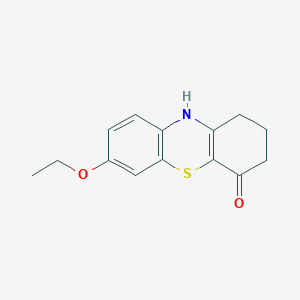
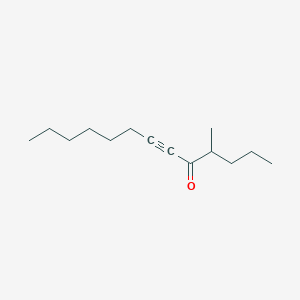
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)

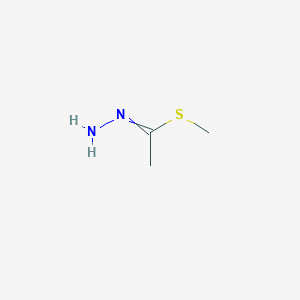
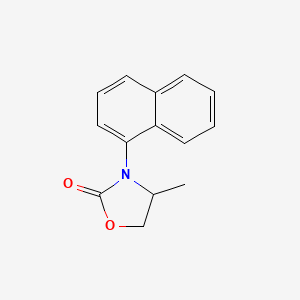
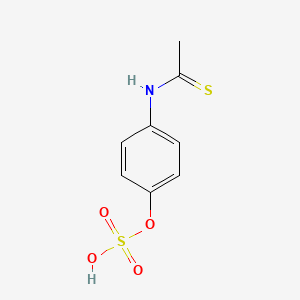
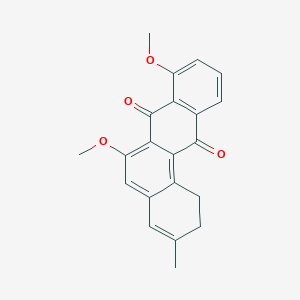
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

